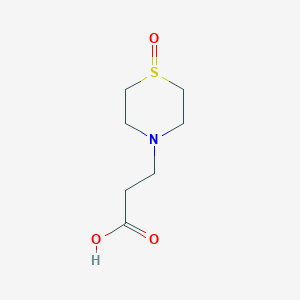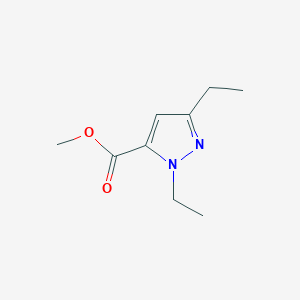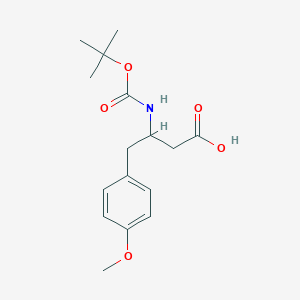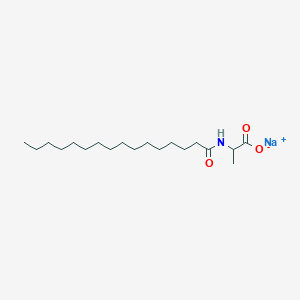
Sodium;2-(hexadecanoylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-(hexadecanoylamino)propanoate: is a compound that belongs to the class of esters It is characterized by the presence of a sodium ion and a long-chain fatty acid amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-(hexadecanoylamino)propanoate typically involves the reaction of hexadecanoic acid (palmitic acid) with 2-amino propanoic acid (alanine) in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an amide bond between the carboxyl group of hexadecanoic acid and the amino group of 2-amino propanoic acid. The resulting product is then neutralized with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product. The reaction is typically carried out at elevated temperatures and under controlled pH conditions to facilitate the formation of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Sodium;2-(hexadecanoylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Sodium;2-(hexadecanoylamino)propanoate is used as a surfactant in various chemical processes due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions.
Biology: In biological research, this compound is used to study membrane dynamics and protein-lipid interactions. Its long-chain fatty acid moiety allows it to integrate into lipid bilayers, making it a valuable tool for investigating cellular membranes.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form micelles and liposomes can be exploited to encapsulate and deliver hydrophobic drugs to specific target sites in the body.
Industry: In the industrial sector, this compound is used in the formulation of detergents and personal care products. Its surfactant properties help in the removal of dirt and oils from surfaces.
Mecanismo De Acción
The mechanism of action of Sodium;2-(hexadecanoylamino)propanoate involves its integration into lipid bilayers due to its amphiphilic nature. The long hydrophobic tail interacts with the lipid tails of the bilayer, while the hydrophilic head interacts with the aqueous environment. This integration can alter membrane fluidity and permeability, affecting various cellular processes. The compound can also form micelles in aqueous solutions, which can encapsulate hydrophobic molecules and facilitate their transport.
Comparación Con Compuestos Similares
Sodium dodecyl sulfate (SDS): Another surfactant with a shorter alkyl chain.
Sodium stearate: A similar compound with an 18-carbon chain instead of 16.
Sodium laurate: A surfactant with a 12-carbon chain.
Uniqueness: Sodium;2-(hexadecanoylamino)propanoate is unique due to its specific combination of a long-chain fatty acid and an amino acid derivative. This structure imparts distinct amphiphilic properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions. Its ability to integrate into lipid bilayers and form micelles sets it apart from other surfactants with shorter or different alkyl chains.
Propiedades
Fórmula molecular |
C19H36NNaO3 |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
sodium;2-(hexadecanoylamino)propanoate |
InChI |
InChI=1S/C19H37NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17(2)19(22)23;/h17H,3-16H2,1-2H3,(H,20,21)(H,22,23);/q;+1/p-1 |
Clave InChI |
RACQAMODIYVRSM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


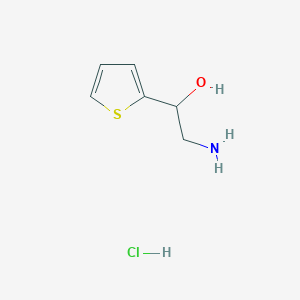
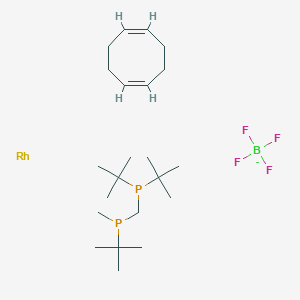
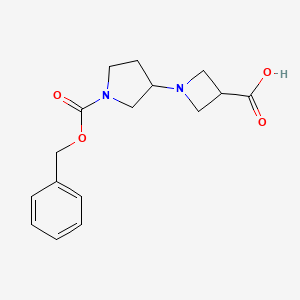
![{[(5-Azidopentyl)oxy]methyl}benzene](/img/structure/B12280175.png)

![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)
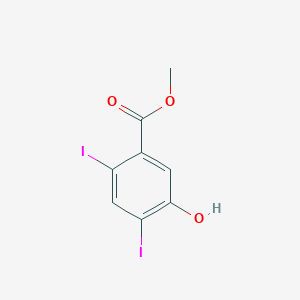

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12280202.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)
